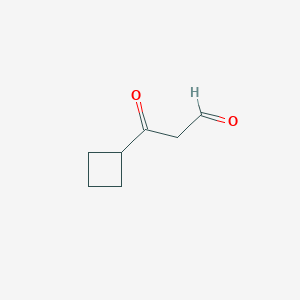
3-Cyclobutyl-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-3-oxopropanal is an organic compound with the molecular formula C7H10O2 It features a cyclobutyl ring attached to a propanal group, with a ketone functional group at the third carbon of the propanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3-oxopropanal typically involves the reaction of cyclobutylcarbinol with an oxidizing agent to form the corresponding aldehyde. One common method is the oxidation of cyclobutylcarbinol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic oxidation of cyclobutylcarbinol using supported metal catalysts, such as palladium or platinum, under controlled conditions. This method allows for continuous production and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Aniline in ethanol for imine formation.
Major Products Formed
Oxidation: 3-Cyclobutyl-3-oxopropanoic acid.
Reduction: 3-Cyclobutyl-3-hydroxypropanol.
Substitution: 3-Cyclobutyl-3-iminopropanal.
Scientific Research Applications
3-Cyclobutyl-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can act as a substrate for various oxidoreductases.
Industry: Used in the synthesis of specialty chemicals and intermediates for polymer production.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3-oxopropanal in biological systems involves its interaction with specific molecular targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme involved.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylcarbinol: A precursor in the synthesis of 3-Cyclobutyl-3-oxopropanal.
Cyclobutylmethanol: Similar structure but lacks the aldehyde and ketone functional groups.
Cyclobutylacetaldehyde: Contains a cyclobutyl ring and an aldehyde group but differs in the position of the functional groups.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-cyclobutyl-3-oxopropanal |
InChI |
InChI=1S/C7H10O2/c8-5-4-7(9)6-2-1-3-6/h5-6H,1-4H2 |
InChI Key |
LVVHGZFOGLAABV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

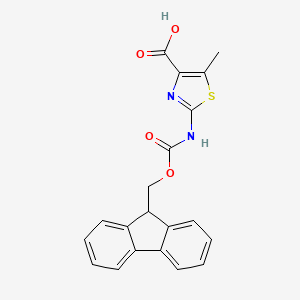
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)

amine](/img/structure/B13317417.png)
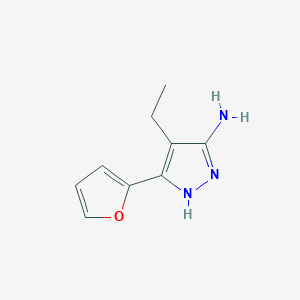
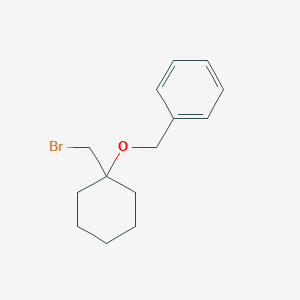
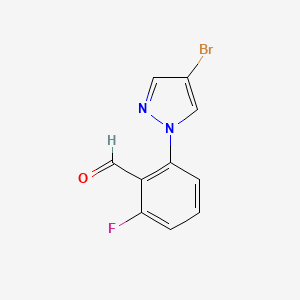
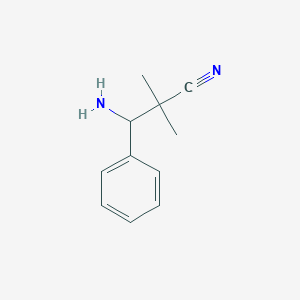
![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
